2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Description

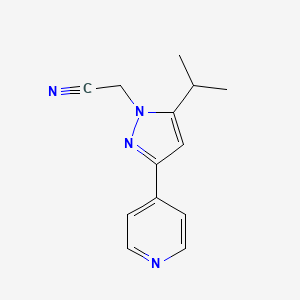

This compound belongs to the pyrazole-acetonitrile family, characterized by a pyrazole core substituted with an isopropyl group at position 5, a pyridin-4-yl moiety at position 3, and an acetonitrile side chain. Its molecular formula is C₁₂H₁₂N₄, with a molecular weight of 212.25 g/mol.

Properties

Molecular Formula |

C13H14N4 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile |

InChI |

InChI=1S/C13H14N4/c1-10(2)13-9-12(16-17(13)8-5-14)11-3-6-15-7-4-11/h3-4,6-7,9-10H,8H2,1-2H3 |

InChI Key |

WKLZIBXNKPKXPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1CC#N)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

Attachment of Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a halogenated pyrazole intermediate.

Introduction of Acetonitrile Group: The acetonitrile group can be introduced by the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Substituent Analysis

Below is a comparative analysis of key structural features and substituents:

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycles: The target compound uses a pyrazole core, while compounds 3a and 3b incorporate thiazolidinone rings linked to pyrazole via methylene groups.

Substituent Effects :

- The pyridin-4-yl group in the target compound enhances solubility compared to the phenyl or p-tolyl groups in 3a and 3b .

- The isopropyl group in the target compound may improve membrane permeability relative to the bulkier diphenyl substituents in 3a .

- Compound 8 contains fluorine and trifluoromethyl groups, which enhance metabolic stability and electronegativity, traits absent in the target compound .

Physicochemical and Electronic Properties

Computational tools like Multiwfn enable analysis of electronic properties:

- Electrostatic Potential (ESP): The pyridine ring in the target compound creates localized negative charge regions, favoring interactions with cationic residues in biological targets.

- Lipophilicity (LogP) : Estimated LogP for the target compound is 1.8 , lower than 3a (~3.2) and 3b (~3.5) due to the polar pyridine group .

Biological Activity

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 230.28 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities. Below is a summary of the key findings related to the biological activity of this compound:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance:

- Cell Line Studies : Research involving pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including BRAF(V600E) and Aurora-A kinase pathways .

Anti-inflammatory Activity

Pyrazole compounds are also noted for their anti-inflammatory properties:

- Inflammation Models : In vitro studies have shown that certain pyrazole derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are significant:

- Antibacterial Studies : Some derivatives have demonstrated potent antibacterial activity against various strains of bacteria, suggesting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study explored the combination therapy of pyrazole derivatives with doxorubicin in MCF-7 cells, revealing enhanced cytotoxic effects compared to doxorubicin alone .

- Inflammatory Disease Models : Research demonstrated that pyrazole-based compounds could significantly reduce inflammation markers in animal models of arthritis, indicating their therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.